molecular formula C18H20ClN5O2 B14926947 N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14926947
M. Wt: 373.8 g/mol
InChI Key: ACGIUHPPXRDURA-UHFFFAOYSA-N
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Description

N~4~-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, an isoxazole ring, and a pyridine ring, each contributing to its unique chemical properties

Preparation Methods

The synthesis of N4-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling to form the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as the use of catalysts, temperature control, and purification techniques .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

N~4~-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes[5][5].

Mechanism of Action

The mechanism of action of N4-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules with pyrazole, isoxazole, or pyridine rings. These compounds may share some chemical properties but differ in their biological activities and applications. Examples include:

    Pyrazole derivatives: Known for their anti-inflammatory and analgesic properties.

    Isoxazole derivatives: Studied for their antimicrobial and anticancer activities.

    Pyridine derivatives: Used in various pharmaceutical applications

Properties

Molecular Formula

C18H20ClN5O2

Molecular Weight

373.8 g/mol

IUPAC Name

N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H20ClN5O2/c1-9-15-13(8-14(12-4-5-12)21-18(15)26-23-9)17(25)20-6-7-24-11(3)16(19)10(2)22-24/h8,12H,4-7H2,1-3H3,(H,20,25)

InChI Key

ACGIUHPPXRDURA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC(=NC3=C2C(=NO3)C)C4CC4)C)Cl

Origin of Product

United States

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